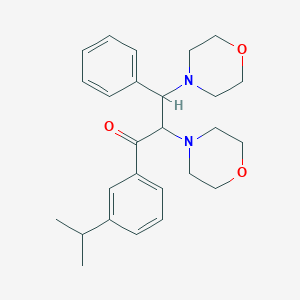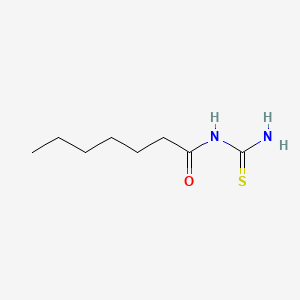
Heptanoyl thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanoyl thiourea is an organosulfur compound with the molecular formula C8H16N2OS. It belongs to the family of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. This compound has garnered significant attention due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptanoyl thiourea can be synthesized through several methods. One common approach involves the reaction of heptanoyl chloride with ammonium thiocyanate in an organic solvent such as acetone or ethanol. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Heptanoyl thiourea undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiourea derivatives .
Scientific Research Applications
Heptanoyl thiourea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of heptanoyl thiourea involves its interaction with molecular targets through its thiocarbonyl group. This group can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity or the formation of stable complexes. The specific pathways and targets depend on the application and the biological system involved .
Comparison with Similar Compounds
- Acetyl thiourea
- Benzoyl thiourea
- Butanoyl thiourea
Comparison: Heptanoyl thiourea is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity. Compared to acetyl thiourea and benzoyl thiourea, this compound may exhibit different pharmacokinetic properties and binding affinities due to its distinct structural features .
Properties
CAS No. |
6281-73-8 |
|---|---|
Molecular Formula |
C8H16N2OS |
Molecular Weight |
188.29 g/mol |
IUPAC Name |
N-carbamothioylheptanamide |
InChI |
InChI=1S/C8H16N2OS/c1-2-3-4-5-6-7(11)10-8(9)12/h2-6H2,1H3,(H3,9,10,11,12) |
InChI Key |
HQQSVTFPFYOGPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



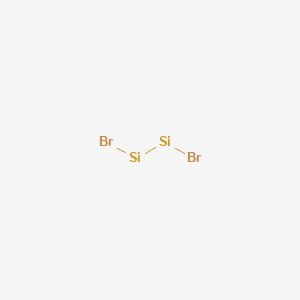
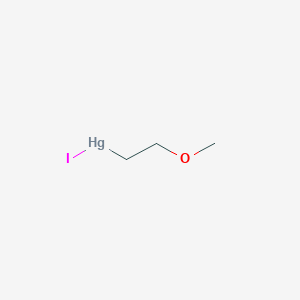
![2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B14728564.png)
![2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one](/img/structure/B14728565.png)
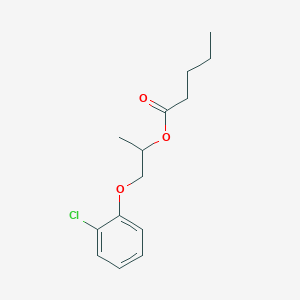
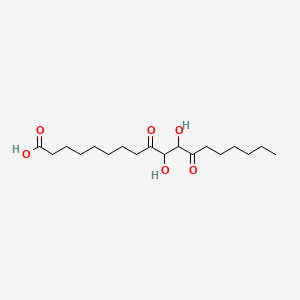
![N-[4-[4-[2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidin-4-yl]butyl]phenyl]-2-bromoacetamide;sulfuric acid](/img/structure/B14728576.png)
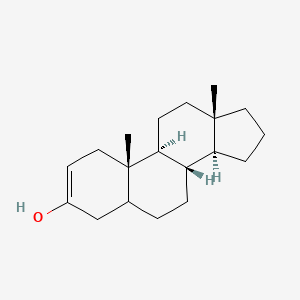
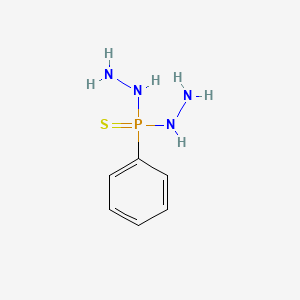
![2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one](/img/structure/B14728581.png)

